molecular formula C17H16O3 B15162033 3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one CAS No. 143429-20-3

3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one

Katalognummer: B15162033
CAS-Nummer: 143429-20-3
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: QSYLWAIBAVKKJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, a phenyl group, and an oxirane ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one typically involves the reaction of benzaldehyde with an epoxide derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential biological activities .

Eigenschaften

CAS-Nummer

143429-20-3

Molekularformel

C17H16O3

Molekulargewicht

268.31 g/mol

IUPAC-Name

3-hydroxy-3-phenyl-1-(3-phenyloxiran-2-yl)propan-1-one

InChI

InChI=1S/C17H16O3/c18-14(12-7-3-1-4-8-12)11-15(19)17-16(20-17)13-9-5-2-6-10-13/h1-10,14,16-18H,11H2

InChI-Schlüssel

QSYLWAIBAVKKJC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)CC(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.